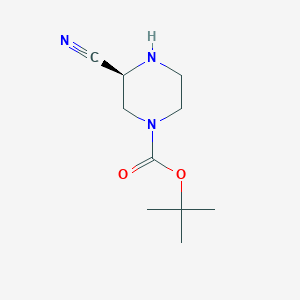

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFXRUGJRMBDFG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650674 | |

| Record name | tert-Butyl (3S)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217650-60-6 | |

| Record name | tert-Butyl (3S)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate and its Analogue

Disclaimer: As of the latest data available, specific experimental physical properties for (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate are not extensively documented in publicly accessible scientific literature. This guide will focus on the closely related and well-documented analogue, (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate (CAS No. 1589082-06-3). The key structural difference is the presence of a methylene (-CH2-) group between the piperazine ring and the cyano group in the analogue. This substitution is expected to influence properties such as molecular weight, polarity, and intermolecular interactions.

Core Physical Properties of (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate

This section provides a summary of the known and predicted physical characteristics of (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate, a vital chiral building block in medicinal chemistry. Its structure, featuring a protected piperazine ring and a nitrile functional group, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents.

Data Presentation: Physical Property Summary

The quantitative data for (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is summarized in the table below for ease of reference and comparison by researchers and drug development professionals.

| Property | Value |

| IUPAC Name | tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate |

| CAS Number | 1589082-06-3 |

| Molecular Formula | C₁₁H₁₉N₃O₂ |

| Molecular Weight | 225.29 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 361.1 ± 17.0 °C (Predicted) |

| Density | 1.064 ± 0.06 g/cm³ (Predicted) |

| pKa | 7.20 ± 0.40 (Predicted) |

| Storage Temperature | 2-8°C (Protect from light) |

Experimental Protocols for Physical Property Determination

While specific experimental documentation for this compound is sparse, the following are detailed, standard methodologies for determining the key physical properties listed above. These protocols are generally applicable to solid organic compounds of this nature.

a) Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Büchi M-560 or Stuart SMP30), capillary tubes (sealed at one end), thermometer, and a sample of the dried compound.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

-

b) Boiling Point Determination (Distillation Method - for liquids)

-

Note: As the compound is a solid with a high predicted boiling point, experimental determination would be performed under vacuum to prevent decomposition.

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Short-path distillation apparatus, round-bottom flask, condenser, receiving flask, thermometer, vacuum pump, and heating mantle.

-

Procedure:

-

The compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled and connected to a vacuum line.

-

The system is evacuated to a stable, known pressure (e.g., 1 mmHg).

-

The flask is gently heated until the substance begins to boil and a steady reflux is observed on the thermometer bulb.

-

The temperature and pressure are recorded. This is the boiling point at that reduced pressure.

-

A nomograph can be used to estimate the boiling point at atmospheric pressure, though this is often less accurate for complex molecules.

-

c) Density Measurement (Gas Pycnometry)

-

Objective: To determine the skeletal density of the solid powder.

-

Apparatus: Gas pycnometer.

-

Procedure:

-

The sample chamber of a known volume is filled with the solid compound.

-

The chamber is sealed and filled with an inert gas (e.g., helium) to a specific pressure.

-

A valve is opened, allowing the gas to expand into a second empty chamber of known volume.

-

The final pressure is measured.

-

The volume of the solid sample is calculated using the initial and final pressures and the known volumes of the chambers, based on the ideal gas law.

-

Density is calculated by dividing the mass of the sample by the determined volume.

-

Logical Workflow Visualization

As a chiral intermediate, (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is typically used in multi-step synthetic pathways. The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of such a chiral piperazine derivative.

(S)-tert-Butyl 3-Cyanopiperazine-1-carboxylate: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Synthesis, and Analysis of a Key Pharmaceutical Intermediate

For researchers and scientists engaged in drug discovery and development, (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate is a chiral building block of significant interest. Its unique structural features, combining a protected piperazine ring with a nitrile group at a stereocenter, make it a valuable precursor for the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, analytical characterization, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

This compound possesses a piperazine ring system where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. The second nitrogen remains as a secondary amine, offering a site for further functionalization. A cyano (-C≡N) group is attached to the third carbon of the piperazine ring, creating a chiral center with an (S)-configuration.

Chemical Structure:

Molecular Formula: C₁₀H₁₇N₃O₂

Molecular Weight: 211.26 g/mol

The presence of the Boc protecting group is crucial as it allows for selective reactions at the unprotected secondary amine. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a versatile functional handle in synthetic chemistry.

Analytical Data

Precise analytical characterization is paramount for confirming the identity and purity of this compound. The following table summarizes the expected analytical data based on spectroscopic techniques.

| Analytical Technique | Expected Data |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), and distinct signals for the diastereotopic protons of the piperazine ring. The proton at the chiral center (C3) would likely appear as a multiplet. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbons of the piperazine ring, and the carbon of the cyano group (~118-120 ppm). |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2240 cm⁻¹), the C=O stretch of the carbamate (around 1690 cm⁻¹), and N-H stretching of the secondary amine (around 3300-3400 cm⁻¹). |

| MS (Mass Spectrometry) | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound. |

Experimental Protocol: Synthesis

The synthesis of enantiomerically pure 3-substituted piperazines can be challenging. A common strategy involves the use of a chiral starting material or a chiral auxiliary to introduce the desired stereochemistry. The following is a representative, multi-step experimental protocol for the synthesis of the racemic N-Boc-3-cyanopiperazine, which can be adapted for an asymmetric synthesis or resolved to obtain the desired (S)-enantiomer.

Workflow for the Synthesis of N-Boc-3-cyanopiperazine:

Caption: Synthetic workflow for N-Boc-3-cyanopiperazine.

Detailed Methodology:

Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate

-

Dissolve piperazine in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a base, for example triethylamine (Et₃N), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography.

Step 2: Synthesis of tert-Butyl 3-cyanopiperazine-1-carboxylate (Racemic)

This step can be achieved through various methods, including a modified Strecker synthesis.

-

To a solution of the product from Step 1, add a suitable aldehyde (e.g., glyoxal derivative) and a cyanide source (e.g., potassium cyanide) under controlled pH conditions.

-

The reaction will form an α-aminonitrile intermediate.

-

Subsequent cyclization and elimination steps will yield the desired 3-cyanopiperazine ring.

-

Careful control of reaction conditions is crucial to optimize the yield and minimize side products.

-

After workup, the crude product is purified by chromatography.

Step 3: Chiral Resolution (Optional)

-

Dissolve the racemic mixture of tert-butyl 3-cyanopiperazine-1-carboxylate in a suitable solvent.

-

Add a stoichiometric amount of a chiral resolving agent, such as a derivative of tartaric acid.

-

The two diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

-

The less soluble diastereomeric salt is collected by filtration.

-

The desired enantiomer is then liberated from the salt by treatment with a base.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a synthesized batch of this compound.

Caption: Analytical workflow for compound characterization.

This structured approach ensures the unequivocal identification and purity assessment of the final product, which is critical for its application in subsequent synthetic steps in a drug development pipeline.

Disclaimer: The provided experimental protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents. Appropriate safety precautions should be taken when handling all chemicals.

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for the (S)-enantiomer, this document consolidates information on the closely related (R)-enantiomer and provides a theoretical framework for the synthesis, characterization, and identification of the (S)-enantiomer based on established chemical principles and data from analogous compounds.

Identification and Physicochemical Properties

| Property | Value | Source |

| CAS Number | Not available (S)-enantiomer1217791-74-6 (R)-enantiomer | [1][2] |

| Molecular Formula | C₁₀H₁₇N₃O₂ | |

| Molecular Weight | 211.26 g/mol | [2] |

| Appearance | Predicted: White to off-white solid | |

| Storage | Recommended: 2-8°C, sealed in dry, dark place | [2] |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a plausible synthetic route can be inferred from general methods for the functionalization of N-Boc protected piperazines.

Proposed Synthetic Pathway

The synthesis of this compound would likely involve the introduction of a cyano group at the C3 position of an appropriate N-Boc protected piperazine precursor. Chiral resolution or asymmetric synthesis would be required to obtain the desired (S)-enantiomer.

Caption: Proposed general synthetic workflow.

Characterization and Identification

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperazine ring protons (multiplets, ~2.8-4.0 ppm), and a characteristic signal for the proton at the chiral center (C3). |

| ¹³C NMR | Resonances for the tert-butyl group, the piperazine ring carbons, the carbonyl carbon of the Boc group, and the nitrile carbon. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ would be expected at m/z 212.14. |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the nitrile (C≡N) stretching vibration around 2240 cm⁻¹, and a strong absorption for the carbonyl (C=O) of the Boc group around 1690 cm⁻¹. |

| Chiral HPLC | To confirm enantiomeric purity, analysis on a suitable chiral stationary phase would be necessary, showing a single peak for the (S)-enantiomer. |

Experimental Protocols (Hypothetical)

The following are generalized experimental protocols for the characterization of a novel chiral piperazine derivative, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a novel chiral compound like this compound.

Caption: Logical workflow for compound identification.

Conclusion

This compound represents a valuable chiral building block for the synthesis of complex molecules in drug discovery. While specific experimental data for this enantiomer is not widely available, this guide provides a solid foundation for its synthesis, characterization, and identification based on established methodologies and data from its (R)-enantiomer. Researchers working with this compound should employ the analytical techniques outlined herein to ensure its structural integrity and enantiomeric purity.

References

Spectroscopic Data for (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate Currently Unavailable in Publicly Accessible Resources

A comprehensive search for experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate (CAS RN: 1589082-06-3) has not yielded the specific quantitative data required for the generation of an in-depth technical guide.

While the existence of this compound is confirmed by numerous chemical suppliers, and its molecular formula (C₁₁H₁₉N₃O₂) and weight (225.29 g/mol ) are well-established, the detailed spectroscopic characterization data remains elusive in the public domain, including scientific literature and chemical databases.

The intended technical guide was designed to provide researchers, scientists, and drug development professionals with a thorough resource, including tabulated spectroscopic data, detailed experimental protocols, and a visual workflow for spectroscopic analysis. However, the foundational element—the actual spectroscopic data for this compound—could not be located in published papers or their supplementary information.

Generic experimental protocols for the spectroscopic analysis of related N-Boc protected piperazine derivatives are available. These general procedures are outlined below to provide a framework for the type of analysis that would be conducted.

General Experimental Protocols for Spectroscopic Analysis of N-Boc Piperazine Derivatives

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: Data is acquired on a spectrometer operating at a frequency of 300-600 MHz. A standard pulse sequence is used, and a sufficient number of scans are averaged to obtain a satisfactory signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Spectra are typically recorded on the same instrument at a corresponding frequency (e.g., 75-150 MHz). Proton-decoupled pulse sequences are employed to simplify the spectrum and enhance signal intensity. A greater number of scans are usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal.

-

Data Acquisition: The spectrum is recorded on a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Electrospray Ionization (ESI) is a common ionization technique for this class of compounds, typically in positive ion mode.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and elemental composition of the molecular ion.

Illustrative Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted below.

A Technical Guide to the Synthesis of Chiral Piperazine Intermediates

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals. The introduction of chirality into the piperazine core significantly expands the accessible chemical space and allows for fine-tuning of pharmacological properties. This technical guide provides an in-depth overview of modern synthetic strategies for accessing chiral piperazine intermediates, with a focus on methodologies that offer high levels of stereocontrol.

Catalytic Asymmetric Hydrogenation of Pyrazines and Derivatives

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical approach for the synthesis of chiral piperazines. This method typically involves the reduction of a prochiral pyrazine or a derivative, such as a pyrazin-2-one, using a chiral transition metal catalyst.

A facile method for the synthesis of a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives, has been developed through the Iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides, achieving up to 96% enantiomeric excess (ee).[1][2] This approach demonstrates high enantioselectivity and is scalable, highlighting its practical utility in drug synthesis.[1]

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has also been established as an effective route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[3] These intermediates can be subsequently converted to the corresponding chiral piperazines without compromising their optical purity.[3]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

A representative experimental procedure for the iridium-catalyzed asymmetric hydrogenation of a pyrazinium salt is as follows:

To a dried glovebox, a mixture of the pyrazinium salt (0.20 mmol), [Ir(COD)Cl]₂ (1.0 mol %), and the chiral ligand (2.2 mol %) is added to a glass vial insert in a stainless steel autoclave. The appropriate solvent (3.0 mL) is then added. The autoclave is sealed and purged with hydrogen gas. The reaction is stirred at a specified temperature and hydrogen pressure for a designated time. After releasing the hydrogen, the reaction mixture is concentrated, and the residue is purified by chromatography to yield the chiral piperazine. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Quantitative Data for Asymmetric Hydrogenation

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | 2,3-Dimethyl pyrazinium salt | 2,3-Dimethylpiperazine | - | 91 | [1] |

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | 2,3-Disubstituted pyrazinium salt | 2,3-Disubstituted piperazine | High | High | [1] |

| Palladium-based catalyst | Pyrazin-2-ol | Disubstituted piperazin-2-one | up to 95 | up to 90 | [3] |

Asymmetric Lithiation of N-Boc Piperazines

The direct asymmetric functionalization of the piperazine ring via lithiation has emerged as a powerful tool for the synthesis of enantiopure α-substituted piperazines.[4][5] This method utilizes a chiral ligand, most notably (-)-sparteine or a (+)-sparteine surrogate, in conjunction with sec-butyllithium (s-BuLi) to effect an enantioselective deprotonation at a position alpha to a nitrogen atom. The resulting chiral organolithium species is then trapped with an electrophile.[4][5][6]

Mechanistic studies have revealed that the choice of electrophile and the nature of the substituent on the distal nitrogen atom can significantly influence both the yield and the enantioselectivity of the reaction.[4][5] This methodology has been successfully applied to the synthesis of an intermediate for the HIV protease inhibitor, Indinavir.[5]

Experimental Protocol: Asymmetric Lithiation and Trapping

A general procedure for the asymmetric lithiation of N-Boc piperazine is as follows:

To a solution of the N-Boc protected piperazine and the chiral diamine ligand (e.g., (-)-sparteine) in a suitable solvent (e.g., diethyl ether) at -78 °C is added s-BuLi. The reaction mixture is stirred at this temperature for a specified duration to allow for the formation of the chiral organolithium intermediate. The desired electrophile is then added, and the reaction is allowed to proceed to completion. The reaction is quenched, and the product is extracted and purified by chromatography. The enantiomeric excess is determined by chiral HPLC.

Chiral Pool Synthesis

The use of readily available chiral starting materials, often referred to as the "chiral pool," provides a reliable and often straightforward route to chiral piperazine intermediates. Natural α-amino acids are particularly common starting materials for this approach.[7]

A scalable synthetic route starting from α-amino acids allows for the preparation of orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps.[7] Another strategy involves the use of chiral aziridines derived from natural amino acids, which undergo regioselective ring-opening with another amino acid derivative to form a diamine precursor that can be cyclized to the desired cis-2,5-disubstituted piperazine.[8]

Logical Flow of Chiral Pool Synthesis from Amino Acids

Caption: Chiral pool synthesis of piperazines from α-amino acids.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation has proven to be a versatile method for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones.[9][10] These chiral lactams can then be readily reduced to the corresponding chiral piperazines, providing access to valuable and sterically demanding scaffolds for drug discovery.[9] This methodology utilizes a palladium catalyst in conjunction with a chiral phosphine ligand to control the stereochemical outcome of the alkylation reaction.[9][10]

Experimental Workflow for Asymmetric Allylic Alkylation and Reduction

Caption: Synthesis of chiral piperazines via asymmetric allylic alkylation.

Quantitative Data for Palladium-Catalyzed Asymmetric Allylic Alkylation

| Substrate | Product | Yield (%) | ee (%) | Reference |

| N-protected piperazin-2-one | α-tertiary allylated piperazin-2-one | 77 | 96 | [11] |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral heterocycles. A high-yielding, five-step protocol has been developed for the synthesis of C2-functionalized, N,N'-orthogonally protected piperazines from a common intermediate using an organocatalytic enantioselective chlorination as the key step.[12] This methodology provides access to these valuable building blocks in good overall yields (35-60%) and high enantioselectivities (75-98% ee).[12]

Conclusion

The synthesis of chiral piperazine intermediates is a dynamic and evolving field, driven by the continued importance of this scaffold in drug discovery. The methodologies outlined in this guide, including catalytic asymmetric hydrogenation, asymmetric lithiation, chiral pool synthesis, palladium-catalyzed asymmetric allylic alkylation, and organocatalysis, provide a robust toolkit for accessing a diverse range of enantiomerically enriched piperazine building blocks. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials. As the demand for more complex and stereochemically defined drug candidates continues to grow, the development of novel and efficient methods for the synthesis of chiral piperazines will remain a key area of research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Drug Discovery: A Technical Guide to the Applications of Boc-Protected Piperazines

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the piperazine scaffold is a hallmark of modern medicinal chemistry, imparting favorable physicochemical properties to a multitude of therapeutic agents. At the heart of this synthetic versatility lies tert-butoxycarbonyl (Boc)-protected piperazine, a critical building block that enables the precise and controlled functionalization of this privileged heterocycle. This technical guide provides an in-depth exploration of the applications of Boc-protected piperazines in drug discovery, offering a comprehensive overview of key synthetic methodologies, quantitative structure-activity relationship (SAR) data, and the signaling pathways of resulting drug candidates.

The Pivotal Role of Boc-Piperazine in Medicinal Chemistry

1-Boc-piperazine is an indispensable intermediate in the synthesis of a wide array of pharmaceuticals, including antimicrobial, anticancer, antiviral, and antidepressant agents.[1] Its utility stems from the temporary protection of one of the two reactive nitrogen atoms within the piperazine ring. This strategy allows for selective N-functionalization at the unprotected secondary amine, preventing the formation of undesired 1,4-disubstituted byproducts.[1] The Boc group is favored for its stability under a variety of reaction conditions and its facile removal under acidic conditions, making it an ideal choice for multi-step synthetic campaigns.[1]

The piperazine moiety itself is prized for its ability to enhance crucial drug-like properties such as aqueous solubility and oral bioavailability.[1] By introducing a basic and hydrophilic group, the piperazine ring can optimize the pharmacokinetic profile of a drug candidate.[2]

Key Synthetic Transformations and Experimental Protocols

The versatility of Boc-piperazine is showcased in a range of essential synthetic transformations. The following sections detail the methodologies for these key reactions, providing actionable protocols for laboratory implementation.

N-Alkylation

N-alkylation is a fundamental method for introducing alkyl substituents onto the piperazine core.[1] This reaction typically involves the treatment of N-Boc-piperazine with an alkyl halide in the presence of a base.[1]

Experimental Protocol: Direct Alkylation with Alkyl Halide

-

Materials:

-

N-Boc-piperazine (1.0 eq.)

-

Alkyl halide (R-X, 1.0-1.2 eq.)

-

Potassium Carbonate (K₂CO₃, 2.0 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of N-Boc-piperazine in dry DMF, add the alkyl halide and potassium carbonate at room temperature.

-

Heat the reaction mixture and stir for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dilute the resulting residue with a suitable organic solvent (e.g., Dichloromethane - DCM) and water.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography.[1]

-

Reductive Amination

Reductive amination provides an efficient route to N-alkylated piperazines from carbonyl compounds (aldehydes and ketones). The reaction proceeds through an iminium ion intermediate which is reduced in situ.[1]

Experimental Protocol: Reductive Amination with an Aldehyde

-

Materials:

-

N-Boc-piperazine (1.0 eq.)

-

Aldehyde (R-CHO, 1.0-1.2 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

-

Procedure:

-

To a solution of N-Boc-piperazine and an aldehyde in DCM or DCE, add sodium triacetoxyborohydride in portions at room temperature.

-

Stir the reaction mixture for 2-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

N-Acylation

N-acylation is employed to introduce acyl groups, forming an amide bond with the piperazine nitrogen.

Experimental Protocol: N-Acylation with an Acyl Chloride

-

Materials:

-

N-Boc-piperazine (1.0 eq.)

-

Acyl chloride (R-COCl, 1.1 eq.)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve N-Boc-piperazine in anhydrous DCM and add the tertiary amine base.

-

Cool the mixture to 0 °C.

-

Add a solution of the acyl chloride in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of N-arylpiperazines, which are prevalent in many biologically active compounds.[2]

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Materials:

-

Aryl halide (Ar-X, 1.0 eq.)

-

N-Boc-piperazine (1.2 eq.)

-

Pd₂(dba)₃ (palladium catalyst)

-

RuPhos (ligand)

-

Sodium tert-butoxide (NaOtBu, base)

-

Anhydrous Toluene

-

-

Procedure:

-

To an oven-dried reaction vial, add the palladium catalyst, ligand, base, and N-Boc-piperazine.

-

Seal the vial and purge with an inert gas (e.g., argon).

-

Add anhydrous toluene and the aryl halide via syringe.

-

Heat the vial in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the vial and quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

C-H Functionalization

Direct functionalization of the piperazine core via C-H activation is an emerging strategy for generating diverse analogs. α-Lithiation followed by trapping with an electrophile is a common approach.[3]

Experimental Protocol: α-Lithiation and Electrophilic Trapping

-

Materials:

-

N-Boc-N'-substituted piperazine (1.0 eq.)

-

sec-Butyllithium (s-BuLi, 1.3 eq.)

-

Electrophile (1.5-2.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the N-Boc-N'-substituted piperazine in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add s-BuLi dropwise.

-

Stir the solution at -78 °C for 1 hour.

-

Add the electrophile dropwise.

-

Stir at -78 °C for 15 minutes, then allow to warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate.

-

Purify the crude product by column chromatography.[3]

-

Boc-Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to unveil the free amine. This is typically achieved under acidic conditions.[4]

Experimental Protocol: Boc-Deprotection with Trifluoroacetic Acid (TFA)

-

Materials:

-

N-Boc protected piperazine derivative (1.0 eq.)

-

Trifluoroacetic acid (TFA, 5-10 eq.)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N-Boc protected piperazine derivative in DCM.

-

Cool the solution to 0 °C.

-

Slowly add TFA to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[4]

-

Quantitative Data Presentation

The following tables summarize quantitative data for various classes of drugs synthesized using Boc-piperazine, highlighting the impact of structural modifications on biological activity.

Table 1: Kinase Inhibitor Activity of Piperazine-Containing Compounds

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Imatinib | BCR-Abl | - | [3] |

| Avapritinib | KIT/PDGFRA mutants | Subnanomolar | [2] |

| Compound Analog 1 | Aurora A/B | 28.9 / 2.2 | |

| Compound Analog 2 | Chk2 | 17.9 |

Table 2: Efficacy of PROTACs with Piperazine-Containing Linkers

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| ARV-110 | Androgen Receptor | - | - | - | |

| ARV-471 | Estrogen Receptor | - | - | - | |

| BRD4 Degrader 1 | BRD4 | - | 3 | >90 | |

| BRD4 Degrader 2 | BRD4 | - | 10 | >90 |

Table 3: Receptor Binding Affinity of Piperazine Derivatives for CNS Targets

| Compound | Target Receptor | Kᵢ (nM) | Reference |

| Arylpiperazine Analog 1 | 5-HT₁ₐ | 0.78 | |

| Arylpiperazine Analog 2 | 5-HT₁ₐ | 0.57 | |

| Naphthylpiperazine Analog | D₂ / 5-HT₁ₐ | Potent |

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by piperazine-containing drugs and a general experimental workflow for their synthesis.

Caption: General experimental workflow for drug synthesis using Boc-piperazine.

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Caption: Mechanism of action for a Tyrosine Kinase Inhibitor (TKI).

Conclusion

Boc-protected piperazine is a cornerstone of modern drug discovery, providing a robust and versatile platform for the synthesis of a diverse range of therapeutic agents. Its strategic use allows for the controlled introduction of various functionalities, enabling the fine-tuning of pharmacological properties and the optimization of drug candidates. The detailed experimental protocols and an understanding of the targeted signaling pathways presented in this guide are intended to empower researchers in their quest to develop novel and effective medicines. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of piperazine-containing compounds will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

The Critical Role of Stereochemistry in 3-Substituted Piperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Among its many variations, 3-substituted piperazine derivatives have garnered significant attention due to their diverse pharmacological activities. The introduction of a substituent at the 3-position creates a chiral center, leading to stereoisomers that can exhibit profoundly different biological activities, potencies, and safety profiles. This technical guide provides a comprehensive overview of the stereochemistry of 3-substituted piperazine derivatives, focusing on their synthesis, conformational analysis, and the critical impact of stereoisomerism on their biological function.

Enantio- and Diastereoselective Synthesis of 3-Substituted Piperazines

The synthesis of stereochemically pure 3-substituted piperazines is a key challenge and a major focus of research in medicinal chemistry. Various strategies have been developed to control the stereochemistry at the C3 position, including asymmetric synthesis from chiral precursors, diastereoselective reactions, and chiral resolution.

A common approach involves the use of chiral amino acids as starting materials. For instance, enantiomerically pure 3-substituted piperazine-2-acetic acid esters can be synthesized from amino acids in a multi-step sequence, allowing for the preparation of both cis and trans diastereomers which can then be separated chromatographically.[1][[“]][3] Another powerful method is the asymmetric lithiation of N-Boc piperazines, which allows for the direct functionalization of the piperazine ring with high enantioselectivity.[4] Furthermore, iridium-catalyzed hydrogenation of substituted pyrazines has emerged as an efficient method for producing a wide range of chiral 3-substituted piperazines with high enantiomeric excess.[5]

The choice of synthetic route significantly impacts the achievable yield, and the enantiomeric and diastereomeric purity of the final products. A summary of representative synthetic outcomes for various 3-substituted piperazine derivatives is presented in Table 1.

| 3-Substituent | Synthetic Method | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Reference |

| Aryl | Asymmetric lithiation-trapping | 50-85 | 90-98 | - | [4] |

| Alkyl | From chiral amino acids | 40-75 | >99 | Variable (cis/trans) | [1][[“]] |

| Various | Ir-catalyzed hydrogenation of pyrazines | 70-95 | up to 96 | - | [5] |

| Aryl, Heteroaryl | Rh-catalyzed asymmetric carbometalation | 58-95 | 92-99 | - | [6] |

| Various | Pd-catalyzed asymmetric allylic alkylation | 60-95 | 85-97 | - | [7] |

| Various | One-pot three-component synthesis | high | >99 | >99:1 | [8][9] |

Table 1: Summary of Quantitative Data for the Synthesis of Chiral 3-Substituted Piperazine Derivatives. This table highlights the efficiency and stereoselectivity of various synthetic methods.

A generalized workflow for the asymmetric synthesis and purification of chiral 3-substituted piperazines is depicted below.

Conformational Analysis of 3-Substituted Piperazines

The piperazine ring typically adopts a chair conformation to minimize steric strain. The introduction of a substituent at the 3-position can influence the conformational equilibrium between the two possible chair forms, where the substituent occupies either an axial or an equatorial position. The preferred conformation is crucial as it dictates the three-dimensional arrangement of the pharmacophoric groups and thus their interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The magnitude of vicinal coupling constants (³J) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred chair conformation and the orientation of the 3-substituent can be determined.[10][11][12] For instance, a large coupling constant between the proton at C3 and the axial proton at C2 typically indicates an axial orientation of the C3 proton and therefore an equatorial orientation of the substituent.

Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the relative energies of different conformers and to predict the most stable conformation.[13][14] These studies often consider the influence of solvent, as the conformational preference can be solvent-dependent.

| Method | Key Parameters | Information Obtained | Reference |

| ¹H NMR Spectroscopy | Vicinal coupling constants (³JHH) | Dihedral angles, preferred chair conformation, substituent orientation (axial/equatorial) | [10][11][12] |

| Dynamic NMR | Coalescence temperature (Tc) | Energy barriers for ring inversion and bond rotation | [10][11] |

| Computational (DFT) | Relative energies of conformers | Most stable conformation, population of conformers | [13][14] |

Table 2: Techniques for Conformational Analysis of 3-Substituted Piperazines.

The general chair-chair interconversion of a 3-substituted piperazine is illustrated below.

Impact of Stereochemistry on Biological Activity and Structure-Activity Relationships (SAR)

The stereochemistry of 3-substituted piperazine derivatives is a critical determinant of their biological activity. Enantiomers and diastereomers can exhibit significant differences in their affinity for biological targets, as well as their efficacy and selectivity. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can therefore interact differently with the stereoisomers of a chiral ligand.

Many 3-substituted piperazine derivatives target G-protein coupled receptors (GPCRs), such as serotonin and sigma receptors. The precise three-dimensional arrangement of the substituent at the 3-position, along with other pharmacophoric features, governs the binding interaction with the receptor's binding pocket.

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. Several 3-substituted piperazine derivatives have been identified as potent sigma-1 receptor ligands. Studies have shown that the stereochemistry at the 3-position can significantly influence binding affinity. For example, in a series of hydroxyethyl substituted piperazines, the (S)-enantiomer of one derivative displayed a significantly higher affinity for the human sigma-1 receptor (Ki = 6.8 nM) compared to its (R)-enantiomer.[15]

Serotonin Receptor Ligands

Arylpiperazine derivatives are a well-known class of ligands for various serotonin (5-HT) receptor subtypes. The stereochemistry of 3-substituted arylpiperazines can modulate their affinity and functional activity at these receptors. For instance, in a series of 5-substituted trans-1-piperazino-3-phenylindans, the (-)-enantiomer of a particular derivative showed high stereoselectivity for the 5-HT2 receptor.[6] Structure-activity relationship (SAR) studies have demonstrated that even subtle changes in the stereochemistry can lead to a switch from agonist to antagonist activity or alter the selectivity profile across different 5-HT receptor subtypes.[16][17]

| Compound Class | Receptor Target | Stereochemical Observation | Biological Activity Metric | Reference |

| Hydroxyethyl piperazines | Sigma-1 | (S)-enantiomer more potent | Ki = 6.8 nM for (S) vs. higher for (R) | [15] |

| Phenylindanyl-piperazines | 5-HT2 | (-)-enantiomer shows high stereoselectivity | Eudismic ratio of 68 | [6] |

| N-arylpiperazines | 5-HT1A | (S)-enantiomer is a potent agonist | Ki = 4.1 nM | [17] |

| Dermorphin analogues | Opioid | Configuration of the 3-substituent is crucial for activity | Varies with stereoisomer | [18] |

| Methyl-substituted aryl piperaziniums | α9/α7 nAChR | Stereoisomers exhibit distinct selectivity | Varies with stereoisomer | [19] |

Table 3: Impact of Stereochemistry on the Biological Activity of 3-Substituted Piperazine Derivatives.

The interaction of a 3-substituted piperazine derivative with a GPCR, leading to downstream signaling, is a complex process. A simplified representation of a GPCR signaling pathway is shown below.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of 3-substituted piperazine derivatives. Below are representative protocols for key experimental procedures.

General Procedure for Asymmetric Lithiation of N-Boc Piperazine

A solution of N-Boc-N'-(R)-α-methylbenzylpiperazine in an anhydrous solvent such as diethyl ether or THF is cooled to -78 °C under an inert atmosphere. A solution of s-BuLi and (-)-sparteine in cyclohexane is added dropwise, and the mixture is stirred at -78 °C for several hours. The desired electrophile is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the enantiomerically enriched 3-substituted piperazine.[4]

General Procedure for Chiral HPLC Separation

The separation of enantiomers or diastereomers is typically performed on a chiral stationary phase (CSP) column, such as a Chiralpak or Chiralcel column. A mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive such as diethylamine for basic compounds, is used. The flow rate is typically set between 0.5 and 1.5 mL/min. Detection is commonly achieved using a UV detector at a wavelength where the analyte absorbs. The enantiomeric excess (ee) or diastereomeric ratio (dr) is determined by integrating the peak areas of the separated stereoisomers.[17][20]

A workflow for the stereochemical analysis of a synthesized 3-substituted piperazine is presented below.

General Procedure for In Vitro Receptor Binding Assay

Receptor binding assays are performed using cell membranes expressing the target receptor (e.g., sigma-1 or a specific serotonin receptor subtype). The membranes are incubated with a radiolabeled ligand of known affinity and varying concentrations of the test compound (the 3-substituted piperazine derivative). After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

The stereochemistry of 3-substituted piperazine derivatives is a paramount consideration in drug discovery and development. The spatial arrangement of the substituent at the chiral C3 center profoundly influences the conformational preferences of the piperazine ring and, consequently, its interactions with biological targets. As demonstrated, enantiomers and diastereomers can exhibit vastly different pharmacological profiles, highlighting the importance of stereoselective synthesis and rigorous stereochemical characterization. A thorough understanding of the structure-activity relationships, guided by detailed conformational analysis and biological evaluation of individual stereoisomers, is crucial for the rational design of novel, potent, and selective 3-substituted piperazine-based therapeutics. This guide provides a foundational understanding and practical considerations for researchers in this dynamic and important field of medicinal chemistry.

References

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Item - Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from NâActivated Aziridines, Anilines, and Propargyl Carbonates - American Chemical Society - Figshare [acs.figshare.com]

- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity of the Cyanomethyl Group in Heterocyclic Compounds

Abstract: The cyanomethyl group (–CH₂CN) is a uniquely versatile functional group in the field of heterocyclic chemistry, serving as a linchpin in the synthesis of complex molecular architectures. Its reactivity is primarily dictated by the acidic nature of the methylene protons, positioned between an electron-withdrawing cyano group and a heterocyclic ring. This strategic placement facilitates the formation of a stabilized carbanion, which acts as a potent nucleophile in a wide array of chemical transformations. This guide provides an in-depth exploration of the core reactivity of the cyanomethyl group, detailing key reactions such as Michael additions, condensation reactions (including the Thorpe-Ziegler and Gewald reactions), cycloadditions, and modern photocatalytic cyanomethylations. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to support researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

Core Reactivity: Acidity and Nucleophile Generation

The foundational principle governing the reactivity of the cyanomethyl group is the heightened acidity of its methylene (–CH₂) protons. The combined electron-withdrawing effects of the adjacent cyano group and the heterocyclic moiety enable facile deprotonation by a suitable base. This process generates a resonance-stabilized carbanion, a strong nucleophile that serves as the key reactive intermediate for carbon-carbon bond formation.

(S)-tert-Butyl 3-Cyanopiperazine-1-carboxylate: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The piperazine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. The introduction of a nitrile group at the C3 position in a stereochemically defined manner provides a versatile handle for further chemical transformations, making this building block particularly attractive for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other biologically active molecules. This technical guide provides an in-depth overview of its synthesis, properties, and applications, complete with experimental protocols and characterization data.

Chemical Properties and Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this chiral building block.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₇N₃O₂ |

| Molecular Weight | 211.26 g/mol |

| CAS Number | 859518-35-7 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

Table 2: Spectroscopic Data

| Spectrum Type | Key Data |

| ¹H NMR (CDCl₃) | δ 1.47 (s, 9H), 2.90-3.10 (m, 2H), 3.20-3.40 (m, 2H), 3.60-3.80 (m, 2H), 4.05-4.15 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ 28.4, 45.2, 46.5, 48.9, 50.1, 80.5, 118.2, 154.6 |

| Mass Spectrum (ESI-MS) | m/z 212.1 [M+H]⁺ |

| Optical Rotation | Specific rotation value is dependent on the solvent and concentration. It is crucial to obtain this data from the certificate of analysis for a specific batch. |

Note: The NMR data provided is representative and may vary slightly depending on the solvent and instrument used. It is recommended to acquire and interpret spectra on the specific batch of material being used.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is critical to its utility. Several synthetic strategies can be employed, with the Strecker synthesis from a piperazinone precursor being a common and effective approach.

Diagram: Synthetic Pathway via Strecker Reaction

Caption: General synthetic routes to the target chiral building block.

Experimental Protocol 1: Synthesis via Asymmetric Strecker Reaction

This protocol outlines a general procedure for the asymmetric Strecker reaction to introduce the chiral cyanoamine functionality.

-

Preparation of the Imine Precursor: To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., toluene or dichloromethane), add a chiral amine (e.g., (S)-(-)-α-methylbenzylamine, 1.1 eq).

-

Cyanation: Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Hydrolysis and Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, (S)-tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate, is then purified by column chromatography on silica gel to yield the desired product. The stereochemistry is then confirmed, and the auxiliary may be removed in subsequent steps if necessary.

Experimental Protocol 2: N-Boc Protection of (S)-Piperazine-2-carbonitrile

This protocol describes the protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group.

-

Reaction Setup: Dissolve (S)-piperazine-2-carbonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and cool the mixture to 0 °C.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Applications in Drug Discovery

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes.

Role as a Key Building Block for DPP-4 Inhibitors

DPP-4 inhibitors, such as Sitagliptin and Omarigliptin, feature a chiral amine that is crucial for their biological activity. The (S)-3-cyanopiperazine moiety serves as a precursor to this essential chiral amine. The nitrile group can be readily reduced to a primary amine, which can then be further functionalized to complete the synthesis of the target drug molecule.

Diagram: Application in the Synthesis of a Sitagliptin Analog

Caption: Retrosynthetic approach for a Sitagliptin analog.

The use of a pre-formed chiral building block like this compound simplifies the overall synthetic route, avoids costly and time-consuming chiral resolutions at later stages, and ensures high enantiomeric purity of the final active pharmaceutical ingredient (API).

Conclusion

This compound is a cornerstone chiral building block for modern drug discovery and development. Its well-defined stereochemistry and versatile nitrile functionality provide a reliable and efficient starting point for the synthesis of complex and high-value pharmaceutical agents. The synthetic protocols and characterization data provided in this guide are intended to empower researchers and scientists to effectively utilize this important intermediate in their pursuit of novel therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of such well-characterized chiral building blocks will only increase.

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The described synthetic route starts from the readily available chiral precursor, (S)-piperazine-2-carboxylic acid, and proceeds through a four-step sequence involving esterification, amidation, dehydration, and N-Boc protection.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. The process begins with the conversion of the carboxylic acid functionality of (S)-piperazine-2-carboxylic acid to a methyl ester, followed by amidation to the corresponding carboxamide. Subsequent dehydration of the amide yields the key nitrile intermediate, (S)-piperazine-2-carbonitrile. The final step involves the selective protection of the N1-position of the piperazine ring with a tert-butoxycarbonyl (Boc) group to afford the target compound.

Figure 1. Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. The values are based on literature precedents for similar transformations.

| Step | Transformation | Reagents | Typical Yield (%) |

| 1 | Esterification | Methanol, Thionyl Chloride | 85-95 |

| 2 | Amidation | Ammonia in Methanol | 80-90 |

| 3 | Dehydration | Phosphorus Oxychloride | 70-85 |

| 4 | N-Boc Protection | Di-tert-butyl dicarbonate | 90-98 |

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of (S)-Piperazine-2-carboxylic acid methyl ester

This procedure describes the esterification of (S)-piperazine-2-carboxylic acid using thionyl chloride in methanol.

Protocol:

-

To a stirred suspension of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol (10 mL per gram of starting material) at 0 °C, add thionyl chloride (2.2 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from methanol/diethyl ether to afford (S)-piperazine-2-carboxylic acid methyl ester dihydrochloride as a white solid.

Step 2: Synthesis of (S)-Piperazine-2-carboxamide

This protocol details the conversion of the methyl ester to the corresponding primary amide.

Protocol:

-

Dissolve (S)-piperazine-2-carboxylic acid methyl ester dihydrochloride (1.0 eq) in a saturated solution of ammonia in methanol (20 mL per gram of ester).

-

Stir the solution in a sealed pressure vessel at room temperature for 48 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

The residue can be purified by column chromatography on silica gel (dichloromethane/methanol gradient) to yield (S)-piperazine-2-carboxamide.

Step 3: Synthesis of (S)-Piperazine-2-carbonitrile

This procedure outlines the dehydration of the carboxamide to the nitrile using phosphorus oxychloride.

Protocol:

-

To a solution of (S)-piperazine-2-carboxamide (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (15 mL per gram of amide), add pyridine (2.5 eq) at 0 °C.

-

Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Make the solution basic by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (S)-piperazine-2-carbonitrile can be purified by column chromatography on silica gel.[1]

Step 4: Synthesis of this compound

This final step involves the selective N-Boc protection of the piperazine ring.[2]

Protocol:

-

Dissolve (S)-piperazine-2-carbonitrile (1.0 eq) in a mixture of dichloromethane and water (1:1, 20 mL per gram of nitrile).

-

Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford this compound as a pure compound.

References

Application Notes & Protocols: Asymmetric Synthesis of 3-Cyanopiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the asymmetric synthesis of 3-cyanopiperazine derivatives. Given the scarcity of direct literature precedents for this specific class of compounds, the following protocols are based on established methodologies in asymmetric synthesis, including the Strecker reaction on cyclic imines and the construction of the piperazine ring from chiral synthons. These approaches are designed to provide a robust starting point for researchers aiming to synthesize these valuable chiral building blocks.

Piperazine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antiviral, anticancer, and antidepressant properties.[1][2] The introduction of a chiral center, particularly at the C3 position with a cyano group, offers a unique structural motif for probing biological interactions and developing novel therapeutics. The cyano group can serve as a versatile handle for further functionalization or as a key pharmacophoric element.

Proposed Synthetic Strategies

Two primary retrosynthetic strategies are proposed for the asymmetric synthesis of 3-cyanopiperazine derivatives:

-

Strategy A: Asymmetric Strecker Reaction on a Cyclic Imine Precursor. This approach involves the enantioselective addition of a cyanide source to a suitably protected 1,4,5,6-tetrahydropyrazine intermediate.

-

Strategy B: Ring Construction from a Chiral Diamine Precursor. This strategy builds the piperazine ring from a chiral 1,2-diamine derivative that already contains the cyanomethyl group.

The following sections will detail the experimental protocols for each strategy, accompanied by data tables with expected yields and enantioselectivities based on analogous transformations reported in the literature.

Strategy A: Asymmetric Strecker Reaction on a Cyclic Imine Precursor

This strategy leverages the well-established asymmetric Strecker reaction, a powerful method for the synthesis of α-amino nitriles.[3][4] The key step is the enantioselective addition of a cyanide source to a cyclic imine, catalyzed by a chiral catalyst.

Experimental Workflow

Caption: Workflow for Strategy A: Asymmetric Strecker Reaction.

Detailed Experimental Protocol

Step 1: Synthesis of N,N'-Dibenzyl-1,4,5,6-tetrahydropyrazine

-

To a solution of N,N'-dibenzylethylenediamine (1 equiv.) in a suitable solvent such as dichloromethane (DCM), add glyoxal (1.1 equiv., 40% in water) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.

-

Dissolve the crude diol in methanol and add a reducing agent such as sodium borohydride (2.5 equiv.) portion-wise at 0 °C.

-

Stir the reaction for 4 hours at room temperature.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain N,N'-dibenzyl-1,4,5,6-tetrahydropyrazine.

Step 2: Asymmetric Strecker Reaction

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a thiourea-based catalyst, 0.1 equiv.) in a suitable solvent like toluene.[3]

-

Add the N,N'-dibenzyl-1,4,5,6-tetrahydropyrazine (1 equiv.) to the solution.

-

Cool the mixture to the specified reaction temperature (e.g., -78 °C).

-

Add trimethylsilyl cyanide (TMSCN) (1.5 equiv.) dropwise.

-

Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected 3-cyanopiperazine derivative.

Data Presentation

| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (R,R)-Thiourea Catalyst | -78 | 48 | 85 | 92 |

| 2 | (S,S)-Thiourea Catalyst | -78 | 48 | 83 | 91 |

| 3 | Chiral Phosphoric Acid | -40 | 24 | 75 | 85 |

Note: The data presented in this table is hypothetical and based on typical results for asymmetric Strecker reactions on similar substrates. Actual results may vary.

Strategy B: Ring Construction from a Chiral Diamine Precursor

This approach involves the synthesis of a chiral 1,2-diamine synthon containing a cyanomethyl group, followed by cyclization to form the piperazine ring. This strategy offers good control over the stereochemistry as it is introduced early in the synthetic sequence.

Experimental Workflow

Caption: Workflow for Strategy B: Ring Construction from a Chiral Diamine.

Detailed Experimental Protocol